4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a fluorobenzenesulfonyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a fluorobenzenesulfonyl group through a sulfonylation reaction. This intermediate is then coupled with a methoxypyridine derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxypyridine moiety may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 4-{[1-(2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Uniqueness
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to the presence of the fluorine atom in the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETWORISVXXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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